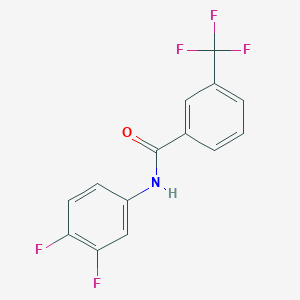

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F5NO/c15-11-5-4-10(7-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRGFDZSQYALDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-difluoroaniline and 3-(trifluoromethyl)benzoic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3,4-difluoroaniline and the carboxylic acid group of 3-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Fluorine-substituted derivatives.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Hydrolysis: 3,4-difluoroaniline and 3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Properties and Structure

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide (C14H8F5NO) features a complex structure characterized by multiple fluorine substituents, which enhance its biological activity and chemical stability. The presence of trifluoromethyl and difluorophenyl groups contributes to its lipophilicity and potential for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.

- Case Study : A derivative demonstrated cytotoxicity against HL-60 leukemia cells, suggesting potential applications in hematological malignancies .

Inhibition of Kinases

The compound has been explored as a kinase inhibitor, which is crucial in the treatment of various cancers and inflammatory diseases. The inhibition of kinases can disrupt cellular signaling pathways that lead to tumor growth.

- Research Findings : Studies on related compounds have shown effective inhibition of tyrosine kinases, which are often overactive in cancers .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. This is particularly relevant in autoimmune diseases where modulation of immune responses is necessary.

- Case Study : A related compound was effective in reducing serum levels of pro-inflammatory cytokines in models of systemic lupus erythematosus, indicating a potential therapeutic role for similar benzamides in managing autoimmune conditions .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique chemical properties. It can be utilized to synthesize other complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

Synthesis Pathways

- Methodology : The synthesis of this compound can involve the reaction of 3-trifluoromethylbenzoic acid with 3,4-difluoroaniline under controlled conditions to yield high-purity products .

Material Science Applications

The unique fluorinated structure lends itself to applications in materials science, particularly in developing advanced polymers and coatings that require enhanced chemical resistance and thermal stability.

Polymer Chemistry

Fluorinated compounds are known for their hydrophobic properties, making them suitable for use in creating water-repellent surfaces and materials that resist chemical degradation.

- Research Insight : Fluorinated benzamides have been incorporated into polymer matrices to enhance their performance characteristics in harsh environments .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s uniqueness lies in its combination of 3,4-difluorophenyl and 3-trifluoromethyl groups. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Trifluoromethyl vs.

- Fluorine Positioning: The 3,4-difluorophenyl group enhances steric and electronic effects compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives), which may improve receptor interaction .

- Linkage Diversity : Diflubenzuron’s urea linkage contrasts with the amide bond in the target compound, suggesting divergent mechanisms of action despite shared benzamide motifs .

Computational Predictions

Molecular docking studies (e.g., AutoDock Vina ) could predict binding affinities for hypothetical targets. For example, the trifluoromethyl group’s electronegativity may form halogen bonds with protein residues, while the difluorophenyl moiety could engage in π-π stacking. Such interactions are critical in agrochemical design but require experimental validation.

Biological Activity

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzamides, characterized by the presence of a benzene ring substituted with various functional groups. The specific substitutions in this compound include:

- 3,4-Difluorophenyl : A phenyl group with two fluorine atoms at the 3 and 4 positions.

- Trifluoromethyl : A carbon atom bonded to three fluorine atoms.

This unique structural configuration contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an enzyme inhibitor and its effects on various biological targets.

Enzyme Inhibition

Several studies have reported that this compound exhibits significant enzyme inhibition properties. For instance, it has been evaluated for its ability to inhibit specific kinases involved in various signaling pathways:

- DYRK1A Kinase Inhibition : Research indicates that benzamide derivatives can inhibit DYRK1A kinase, which plays a crucial role in cell survival and proliferation. In vitro assays demonstrated that this compound effectively inhibited DYRK1A activity, promoting β-cell survival in pancreatic islets under stress conditions .

Antimicrobial Activity

Antimicrobial properties have also been explored. The compound showed notable activity against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.15 µM to 5.57 µM against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial activity .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 1j | Staphylococcus aureus | 0.15 |

| 2p | Enterococcus faecalis | 2.34 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The compound's structural features allow it to bind effectively to receptors or enzymes, leading to modulation of their activity.

- Signal Transduction Pathways : By inhibiting key kinases like DYRK1A, the compound can influence downstream signaling pathways critical for cellular functions.

Case Studies

- Anticancer Activity : In a study evaluating the effects of various benzamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 225 µM, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar benzamide compounds against oxidative stress-induced cell death in neuronal cells. This suggests that this compound may have applications in neurodegenerative disease models .

Q & A

Synthesis Optimization and Route Selection

Basic : What are the key considerations in optimizing the synthesis of N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide? Methodological Answer : Optimization involves selecting efficient coupling reagents (e.g., carbodiimides for amide bond formation), controlling reaction temperatures to minimize side reactions, and using catalysts like DMAP for nucleophilic acyl substitution. Purification techniques such as column chromatography or recrystallization are critical to isolate the product from intermediates. Route selection may prioritize fewer steps, higher yields, or compatibility with functional groups (e.g., nitro or hydroxyl groups requiring protective strategies) .

Computational Docking for Target Identification

Basic : How can molecular docking tools predict biological targets for this compound? Methodological Answer : AutoDock Vina is a validated tool for predicting binding modes and affinities. Researchers should prepare the ligand (e.g., protonation state optimization via tools like OpenBabel) and receptor (e.g., protein structure from PDB or homology modeling). Docking parameters (grid box size, exhaustiveness) must align with the binding pocket. Validation against known inhibitors and energy minimization (e.g., using AMBER or GROMACS) improves accuracy .

In Vitro/In Vivo Bioactivity Assessment

Basic : What methodologies are used to evaluate its biological activity? Methodological Answer :

- In vitro : Enzyme inhibition assays (e.g., fluorescence-based AKT kinase assays at varying ATP concentrations) and cell viability tests (MTT assay in cancer lines).

- In vivo : Pharmacokinetic studies (plasma half-life via LC-MS) and efficacy models (e.g., xenograft tumors in rodents). Dose-response curves and IC50/EC50 calculations are standardized using nonlinear regression .

Structural Confirmation via X-ray Crystallography

Basic : How is the molecular structure confirmed? Methodological Answer : X-ray crystallography provides unambiguous confirmation. Crystals are grown via vapor diffusion, and diffraction data collected at synchrotron facilities. Software like SHELX refines the structure, validating bond lengths/angles against expected values. NMR (1H/19F) and high-resolution mass spectrometry (HRMS) complement crystallography for purity and molecular weight verification .

SAR Studies for Bioactivity Enhancement

Advanced : How to design analogs with improved activity? Methodological Answer : Modify substituents systematically:

- Replace fluorine atoms on the phenyl ring with chloro or methoxy groups to assess steric/electronic effects.

- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide to enhance binding.

- Use proteolysis-targeting chimeras (PROTACs) for targeted degradation, as demonstrated in AKT inhibitor studies .

Resolving Bioactivity Discrepancies

Advanced : How to address conflicting data in different studies? Methodological Answer : Orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) reduce false positives. Replicate experiments under standardized conditions (pH, temperature). Structural analysis (e.g., co-crystallization with the target) identifies binding mode variations. Cross-validate using CRISPR-mediated gene knockout to confirm target specificity .

Rational Drug Design Strategies

Advanced : How to apply computational and structural data in design? Methodological Answer : Combine docking results with molecular dynamics simulations to assess binding stability. Use free-energy perturbation (FEP) to predict affinity changes for analogs. Fragment-based drug design (FBDD) identifies core scaffolds, while cryo-EM structures guide optimization of allosteric modulators .

Analytical Characterization Techniques

Basic : What methods ensure compound purity and identity? Methodological Answer :

- LC-MS : Quantify purity (>95%) and detect impurities using C18 columns and ESI ionization.

- 19F NMR : Confirms fluorine substitution patterns (δ -110 to -120 ppm for CF3 groups).

- HPLC : Chiral columns resolve enantiomers if asymmetric synthesis is employed .

Target Validation and Selectivity Profiling

Advanced : How to confirm target engagement and selectivity? Methodological Answer :

- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment.

- SPR/BLI : Quantify binding kinetics (kon/koff) for competing ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.